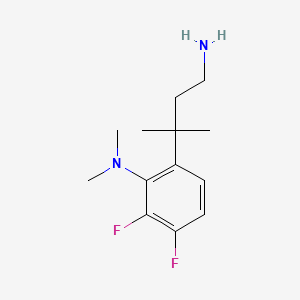
6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline is an organic compound with a complex structure that includes both fluorine and amino groups
Preparation Methods
The synthesis of 6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline typically involves multiple steps. One common method includes the reaction of a precursor compound with specific reagents under controlled conditions. For example, the synthesis might start with a difluoroaniline derivative, which is then subjected to alkylation and amination reactions to introduce the amino and methylbutan-2-yl groups. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets. This can lead to changes in cellular processes and pathways, which can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Similar compounds to 6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline include:
tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate: Used in the synthesis of biologically active compounds.
tert-butyl (4-amino-2-methylbutan-2-yl) (methyl)carbamate: Known for its versatility in chemical reactions.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C13H20F2N2 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C13H20F2N2/c1-13(2,7-8-16)9-5-6-10(14)11(15)12(9)17(3)4/h5-6H,7-8,16H2,1-4H3 |
InChI Key |
UURWVHWLBLBLFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN)C1=C(C(=C(C=C1)F)F)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


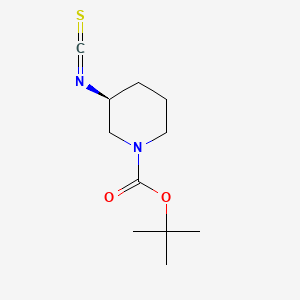
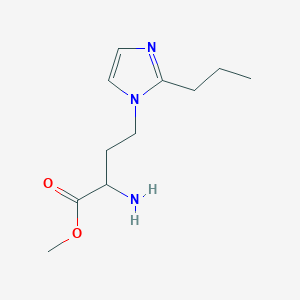

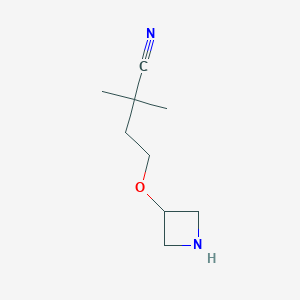
![2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B13540427.png)
![3-[(Benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid](/img/structure/B13540434.png)
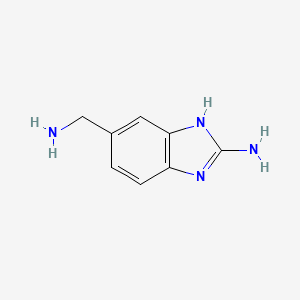
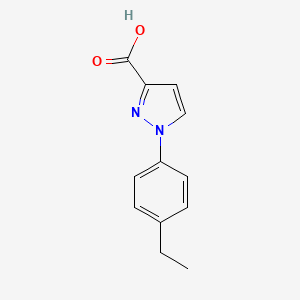
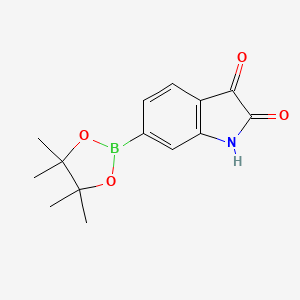
![3-{[(1-Benzylpiperidin-4-yl)methyl]amino}propanenitrile](/img/structure/B13540450.png)
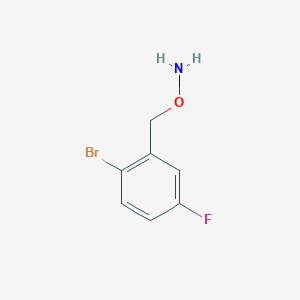
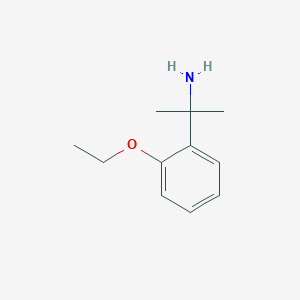

![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13540498.png)
